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molecular formula C12H24N2O2 B1341972 1-Boc-4-Ethylaminopiperidine CAS No. 264905-39-7

1-Boc-4-Ethylaminopiperidine

Cat. No. B1341972
M. Wt: 228.33 g/mol
InChI Key: SRDSJYNZSNVSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06498161B1

Procedure details

To 5.0 g of N-Boc-4-piperidone were added 12.6 ml of titanium isopropoxide and 9.34 ml of triethylamine. This mixture was stirred for 1 hour, then 25 ml of EtOH (abs) and 1.056 g of sodium cyanoborohydride were added. The reaction was stirred for 48 hours at room temperature. EtOH and HsO were added and the reaction mixture was filtered through Celite. The solvent was then evaporated under reduced pressure. The residue was purified by flash chromatography with 10% EtOAc in hexane to give 3.548 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.34 mL
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.056 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:15]([N:17](CC)CC)[CH3:16].C([BH3-])#N.[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-].CCO>[C:4]([O:3][C:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH:17][CH2:15][CH3:16])[CH2:10][CH2:9]1)=[O:2])([CH3:7])([CH3:6])[CH3:5] |f:2.3,4.5.6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
9.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
12.6 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
1.056 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 48 hours at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with 10% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.548 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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